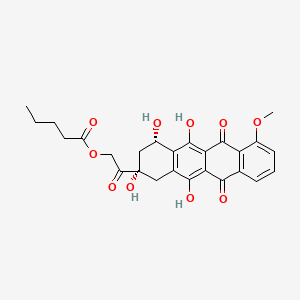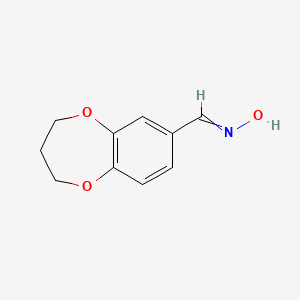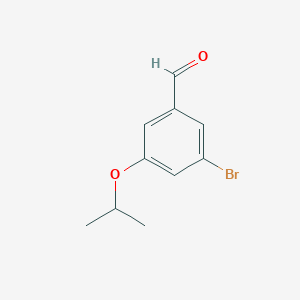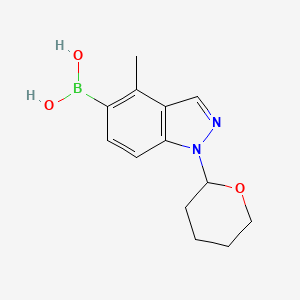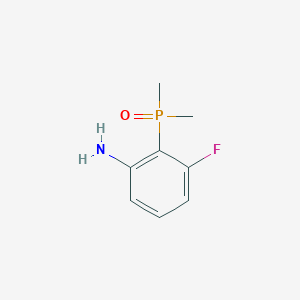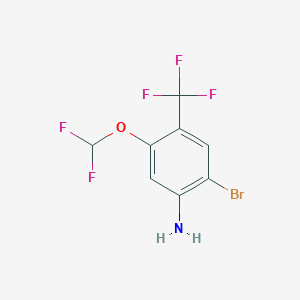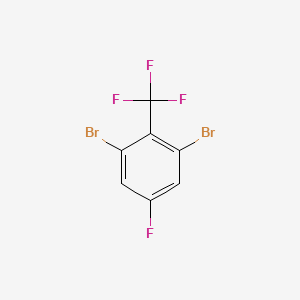![molecular formula C7H11NOS B1447748 1-(Isocyanatomethyl)-1-[(methylsulfanyl)methyl]cyclopropane CAS No. 1375473-85-0](/img/structure/B1447748.png)
1-(Isocyanatomethyl)-1-[(methylsulfanyl)methyl]cyclopropane
Overview
Description
1-(Isocyanatomethyl)-1-[(methylsulfanyl)methyl]cyclopropane is an organic compound characterized by the presence of an isocyanate group, a methylsulfanyl group, and a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Isocyanatomethyl)-1-[(methylsulfanyl)methyl]cyclopropane typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Introduction of the Methylsulfanyl Group: This step may involve the nucleophilic substitution of a suitable leaving group (e.g., halide) with a thiolate anion.
Addition of the Isocyanate Group: The final step involves the reaction of an amine with phosgene or a similar reagent to form the isocyanate group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Isocyanatomethyl)-1-[(methylsulfanyl)methyl]cyclopropane can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The isocyanate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The isocyanate group can react with nucleophiles like alcohols or amines to form urethanes or ureas, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols, amines, catalysts like triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Urethanes, ureas.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: May be explored for its pharmacological properties or as an intermediate in drug synthesis.
Industry: Used in the production of polymers, coatings, and adhesives due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 1-(Isocyanatomethyl)-1-[(methylsulfanyl)methyl]cyclopropane depends on its specific application. Generally, the isocyanate group can react with nucleophiles, forming stable covalent bonds, which is useful in polymer chemistry. The cyclopropane ring can undergo ring-opening reactions, providing a reactive intermediate for further transformations.
Comparison with Similar Compounds
Similar Compounds
1-(Isocyanatomethyl)cyclopropane: Lacks the methylsulfanyl group, making it less versatile in certain reactions.
1-[(Methylsulfanyl)methyl]cyclopropane: Lacks the isocyanate group, limiting its reactivity in polymer formation.
Cyclopropyl isocyanate: Similar reactivity but lacks the additional functional groups for further modification.
Uniqueness
1-(Isocyanatomethyl)-1-[(methylsulfanyl)methyl]cyclopropane is unique due to the combination of the isocyanate and methylsulfanyl groups on a cyclopropane ring, providing a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
1-(isocyanatomethyl)-1-(methylsulfanylmethyl)cyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c1-10-5-7(2-3-7)4-8-6-9/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATPMUMFCXPTJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1(CC1)CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


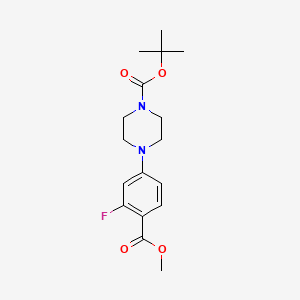
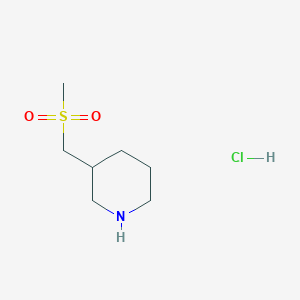
![4-[(Furan-2-ylmethyl)sulfanyl]piperidine hydrochloride](/img/structure/B1447670.png)
![2-[(Ethylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1447671.png)
![2-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1447672.png)
